HIV-1 inhibitor-43

HIV-1 NNRTI Resistance K103N-Y181C Double Mutant

HIV-1 inhibitor-43 (CAS 2493426-43-8), also designated as compound 12, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the indolylarylsulfone (IAS) class. Structurally defined as 5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-hydroxybenzyl)-1H-indole-2-carboxamide , it was identified through a focused medicinal chemistry campaign aimed at addressing the critical clinical need for agents with sustained activity against common NNRTI-resistant HIV-1 variants.

Molecular Formula C24H21ClN2O4S
Molecular Weight 469.0 g/mol
Cat. No. B12397859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-43
Molecular FormulaC24H21ClN2O4S
Molecular Weight469.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4O)C
InChIInChI=1S/C24H21ClN2O4S/c1-14-9-15(2)11-18(10-14)32(30,31)23-19-12-17(25)7-8-20(19)27-22(23)24(29)26-13-16-5-3-4-6-21(16)28/h3-12,27-28H,13H2,1-2H3,(H,26,29)
InChIKeyGHPUYKXSUPCAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-43 (IAS 12): A Next-Generation Indolylarylsulfone NNRTI for Broad-Spectrum Mutant Research


HIV-1 inhibitor-43 (CAS 2493426-43-8), also designated as compound 12, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the indolylarylsulfone (IAS) class. Structurally defined as 5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-hydroxybenzyl)-1H-indole-2-carboxamide , it was identified through a focused medicinal chemistry campaign aimed at addressing the critical clinical need for agents with sustained activity against common NNRTI-resistant HIV-1 variants [1]. Its development represents a rational evolution of the IAS pharmacophore, specifically designed to enhance potency against the challenging K103N–Y181C double mutant while maintaining excellent activity against a panel of single-mutant strains.

Why HIV-1 Inhibitor-43 Cannot Be Replaced by First-Generation IAS Leads or Standard NNRTIs


The clinical utility of many first-generation NNRTIs and earlier IAS leads is severely compromised by the rapid emergence of drug-resistant viral strains, particularly those carrying the K103N and Y181C mutations in the reverse transcriptase (RT) enzyme [1]. While early IAS derivatives like IAS 6 exhibited low nanomolar potency against single mutants, they displayed a significant loss of activity against the clinically prevalent K103N–Y181C double mutant, with an EC50 of 150 nM [2]. This level of potency is insufficient for robust viral suppression in the context of combination antiretroviral therapy. Therefore, substitution with earlier IAS analogs or standard NNRTIs that lack optimized activity against this double mutant would introduce a critical vulnerability in research models designed to study drug resistance or evaluate next-generation combination regimens. HIV-1 inhibitor-43 was specifically engineered to overcome this liability, making it a non-interchangeable tool for advanced antiviral research.

HIV-1 Inhibitor-43 (IAS 12) Evidence Guide: Quantified Superiority Against Key NNRTI-Resistant Mutants


Dramatic Improvement in Potency Against the Clinically-Challenging K103N–Y181C Double Mutant

HIV-1 inhibitor-43 (IAS 12) demonstrates a substantial, quantifiable improvement in antiviral activity against the K103N–Y181C double mutant compared to the previous lead compound, IAS 6. While IAS 6 shows a significantly reduced potency against this double mutant (EC50 = 150 nM), HIV-1 inhibitor-43 maintains a high level of activity with an EC50 of 6.2 nM [1]. This represents a 24-fold improvement in potency. Furthermore, it surpasses the activity of another advanced IAS derivative, IAS 7, which exhibited an EC50 of 86 nM against the same mutant [2].

HIV-1 NNRTI Resistance K103N-Y181C Double Mutant

Maintained Sub-Nanomolar Potency Against Single K103N and Y181C Mutants

HIV-1 inhibitor-43 exhibits exceptional potency against the single K103N and Y181C mutant strains, which are the most common resistance mutations for first-generation NNRTIs. It achieves EC50 values of <0.7 nM against both the K103N and Y181C single mutants [1]. This performance is comparable to, or better than, the previous lead IAS 6, which exhibited EC50 values of 0.2 nM and 2.1 nM for K103N and Y181C, respectively [2].

HIV-1 NNRTI K103N Mutation Y181C Mutation

Direct Enzymatic Inhibition of Purified Reverse Transcriptase (RT) Variants

In cell-free enzymatic assays, HIV-1 inhibitor-43 directly inhibits the catalytic activity of purified HIV-1 reverse transcriptase. It shows IC50 values of 83±8 nM for wild-type (WT) RT and maintains comparable inhibitory activity against clinically relevant mutant RT enzymes, with IC50s of 73±8 nM for K103N, 61±6 nM for Y181I, and 76±8 nM for the double mutant K103N-Y181I . The IC50 values for nevirapine, a first-generation NNRTI, against these same enzymes are typically in the micromolar range, highlighting the superior intrinsic potency of this compound class.

HIV-1 Reverse Transcriptase Enzymatic Assay IC50

Complete Suppression of Viral RNA and p24 Protein Production in Infected Cells

Beyond measuring cell viability (EC50), HIV-1 inhibitor-43 demonstrates a profound effect on viral replication products. Treatment of C8166 cells infected with a wild-type HIV-1 strain at a concentration of 25 nM results in a 100% reduction of both HIV-1 RNA and the viral p24 capsid protein . This indicates complete suppression of viral replication and particle production at this concentration.

HIV-1 Viral Replication p24 Antigen Antiviral Assay

Optimal Use Cases for HIV-1 Inhibitor-43 in Drug Discovery and Resistance Research


Lead Compound for Optimizing IAS-Class NNRTIs Against Double Mutants

HIV-1 inhibitor-43 serves as an advanced lead compound or a high-quality reference standard for medicinal chemistry campaigns focused on next-generation indolylarylsulfones. Its 24-fold improvement in potency against the K103N–Y181C double mutant, relative to IAS 6 [1], makes it an ideal benchmark for evaluating new synthetic derivatives in structure-activity relationship (SAR) studies aimed at further enhancing the resistance profile.

A Critical Tool for Investigating NNRTI Cross-Resistance Mechanisms

This compound is uniquely suited for in vitro virology studies designed to dissect the mechanisms of NNRTI cross-resistance. Its maintained sub-nanomolar activity against single K103N and Y181C mutants, combined with its high potency against the double mutant [1], allows researchers to create controlled experimental systems to study the selective pressure exerted by different NNRTI chemotypes and to characterize the evolutionary pathways of viral resistance.

High-Potency Control for Antiviral Screening and Combination Therapy Assays

Given its ability to completely suppress HIV-1 RNA and p24 protein production at 25 nM in infected C8166 cells , HIV-1 inhibitor-43 can be employed as a robust positive control in high-throughput screening assays for new antiviral agents. Its well-defined potency against a broad panel of mutant strains also makes it a valuable component in drug combination studies (e.g., with NRTIs or INSTIs) to evaluate potential synergistic or additive antiviral effects.

Pharmacological Tool for In Vitro Target Engagement and Binding Kinetics Studies

With its well-characterized enzymatic inhibition profile (IC50s in the 60-80 nM range against WT and mutant RTs) , HIV-1 inhibitor-43 is an excellent pharmacological tool for in vitro assays. It can be used in biochemical assays, surface plasmon resonance (SPR), or thermal shift assays to study NNRTI binding kinetics, confirm target engagement in cellular thermal shift assays (CETSA), or as a reference inhibitor in the development of novel RT enzymatic assays.

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